molecular formula C16H16N4O B12910517 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide CAS No. 89459-46-1

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide

Cat. No.: B12910517
CAS No.: 89459-46-1
M. Wt: 280.32 g/mol
InChI Key: QAEKFVDQNLDMLB-UHFFFAOYSA-N
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Description

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. This compound is particularly notable for its ability to intercalate into DNA, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .

Scientific Research Applications

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: A simpler derivative of acridine with similar DNA intercalating properties.

    7-Methoxy-9-aminoacridine: Modified to include a methoxy group, altering its DNA-binding specificity.

    7-Fluoro-9-aminoacridine: Contains a fluorine atom, which changes its interaction with DNA.

    9-Ethanolamine-acridine: Includes an ethanolamine group, affecting its DNA intercalation properties

Uniqueness

9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is unique due to its specific aminoethyl substitution, which enhances its ability to intercalate into DNA and target specific sequences. This makes it particularly useful in applications requiring precise DNA interactions, such as cancer research and diagnostic tool development .

Properties

CAS No.

89459-46-1

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

9-amino-N-(2-aminoethyl)acridine-4-carboxamide

InChI

InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21)

InChI Key

QAEKFVDQNLDMLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N

Origin of Product

United States

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